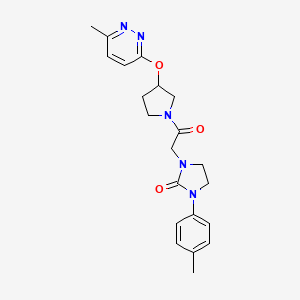

![molecular formula C22H15N3OS3 B2540071 N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 308292-98-0](/img/structure/B2540071.png)

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a chemical compound featuring a complex molecular structure that includes benzothiazole, thiophene, and quinoline moieties. Each of these components is known for its significant presence in pharmacologically active compounds. The amalgamation of these three structures suggests potential utility in various fields, particularly in medicinal and industrial chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic synthesis:

Formation of Benzothiazole Moiety: : The synthesis starts with the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

Functionalization of Benzothiazole: : Methylation of the benzothiazole's thiol group using a methylating agent like methyl iodide.

Synthesis of Quinoline Derivative: : The quinoline part is often synthesized via the Skraup synthesis, involving the cyclization of aniline derivatives with glycerol and sulfuric acid.

Thiophene Introduction: : Thiophene-2-carboxylic acid is introduced through acylation or amidation reactions.

Coupling Reactions: : The final compound is obtained by coupling the thiophene and quinoline derivatives with the functionalized benzothiazole under appropriate conditions, such as heating in the presence of a base or acid catalyst.

Industrial Production Methods: On an industrial scale, the synthesis requires optimization of these steps for cost-effectiveness and yield. This often involves:

Continuous flow synthesis for improved efficiency and safety.

Catalytic processes to minimize waste and energy consumption.

Solvent recycling systems to reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: The compound undergoes various reactions, including:

Oxidation: : The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives under oxidative conditions.

Reduction: : Potentially reducing the nitro groups (if any) or altering the oxidation state of sulfur.

Substitution: : Electrophilic aromatic substitution on the benzothiazole or quinoline rings.

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: : Lithium aluminium hydride (LiAlH₄), palladium-catalyzed hydrogenation.

Substitution: : Friedel-Crafts acylation/alkylation reagents like AlCl₃, FeCl₃.

Oxidation: : Sulfoxide and sulfone derivatives.

Reduction: : Reduced sulfur and amine derivatives.

Substitution: : Various substituted benzothiazole and quinoline products.

Aplicaciones Científicas De Investigación

The compound has diverse applications in scientific research:

Chemistry: : Used as a building block for synthesizing complex molecules.

Medicine: : Investigated for anti-cancer, anti-microbial, and anti-inflammatory properties.

Industry: : Applications in the production of specialty chemicals and materials.

Mecanismo De Acción

Molecular Targets and Pathways: While specific molecular targets and pathways may vary, typical mechanisms include:

Binding to DNA or RNA to inhibit replication.

Inhibiting enzyme activity by occupying active or allosteric sites.

Modulating signaling pathways by interacting with receptor proteins.

Comparación Con Compuestos Similares

Uniqueness: The unique integration of benzothiazole, thiophene, and quinoline moieties provides a distinctive profile in terms of reactivity, biological activity, and chemical stability.

Similar Compounds:2-Methylbenzothiazole

Thiophene-2-carboxamide

Quinoline-4-carboxylic acid: These similar compounds serve as comparative standards for evaluating the distinct properties and potential advantages of N-[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide.

There you have it—a deep dive into the complex world of this compound! What sparks your interest the most about this compound?

Propiedades

IUPAC Name |

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-thiophen-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3OS3/c1-27-22-25-17-9-8-13(11-20(17)29-22)23-21(26)15-12-18(19-7-4-10-28-19)24-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXVSHZEQFAEGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2539989.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2539990.png)

![2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2539993.png)

![3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2539998.png)

![2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2540000.png)

![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2540001.png)

![6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/new.no-structure.jpg)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2540006.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine](/img/structure/B2540007.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2540010.png)

![2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2540011.png)